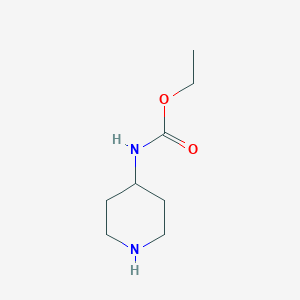

4-Aminocarbethoxypiperidine

説明

4-Aminocarbethoxypiperidine (CAS: Not available) is a piperidine derivative with the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol. Its structure features a piperidine ring substituted with an amino (-NH₂) group and a carbethoxy (-COOEt) group at the 4-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive amine and ester functionalities. Commercial sources, such as Shanghai PI Chemical Co., list it with ≥98% purity, highlighting its importance in research and industrial applications.

特性

CAS番号 |

64951-36-6 |

|---|---|

分子式 |

C8H16N2O2 |

分子量 |

172.22 g/mol |

IUPAC名 |

2-aminoethyl piperidine-4-carboxylate |

InChI |

InChI=1S/C8H16N2O2/c9-3-6-12-8(11)7-1-4-10-5-2-7/h7,10H,1-6,9H2 |

InChIキー |

RHAQONDHGXQAEH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1CCNCC1 |

正規SMILES |

C1CNCCC1C(=O)OCCN |

製品の起源 |

United States |

準備方法

Boc Protection and Carboxylic Acid Esterification

A widely adopted approach for synthesizing 4-aminocarbethoxypiperidine involves sequential protection, esterification, and deprotection steps. The synthesis begins with 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid (Boc-protected precursor), which is commercially available or synthesized via Boc protection of 4-aminopiperidine-4-carboxylic acid.

Reaction Protocol :

-

Esterification : The carboxylic acid group is converted to its ethyl ester using ethanol under acidic conditions. For instance, treatment with thionyl chloride (SOCl₂) generates the acyl chloride intermediate, which reacts with ethanol to yield 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate ethyl ester .

-

Deprotection : The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), producing this compound as a hydrochloride salt.

Optimization Insights :

-

Yield : This method achieves up to 89% yield under inert atmospheres using dioxane/water solvent systems.

-

Purity : Final products exhibit >98% purity by LCMS analysis, with .

Reductive Amination of 4-Oxopiperidine Derivatives

Ketone Substrate Preparation

4-Oxopiperidine-4-carboxylate ethyl ester serves as a key intermediate. This compound is synthesized via Claisen condensation of ethyl acetoacetate with formaldehyde, followed by cyclization under basic conditions.

Ammoniation and Reduction

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine formation, followed by selective reduction to the secondary amine.

Critical Parameters :

-

Temperature : Reactions conducted at 25°C minimize side products.

-

Catalyst : Sodium tungstate (2–5 wt%) enhances reaction efficiency, as demonstrated in analogous Hofmann degradation reactions.

Performance Metrics :

-

Yield : 60–70% under optimized conditions.

-

Byproducts : <5% over-reduction to tertiary amines.

Hofmann Degradation of 4-Carbamoylpiperidine Esters

Carboxamide Synthesis

Ethyl 4-carbamoylpiperidine-4-carboxylate is prepared by treating 4-cyanopiperidine-4-carboxylate ethyl ester with concentrated sulfuric acid, followed by hydrolysis to the carboxamide.

Hofmann Reaction Conditions

The carboxamide undergoes Hofmann degradation using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) in the presence of sodium tungstate catalyst. This reaction converts the carboxamide to the primary amine while retaining the ester group.

Key Observations :

-

Catalyst Role : Sodium tungstate suppresses hydrolysis of the ester group, directing reactivity toward the amide.

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Method 1 offers high yields but requires Boc-protected precursors, increasing costs.

-

Method 3 achieves excellent purity but demands precise control over NaOCl stoichiometry to avoid over-oxidation.

Advanced Purification and Characterization

Chromatographic Techniques

Final products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Spectroscopic Confirmation

-

¹H NMR : Characteristic signals include δ 1.25 (t, J=7.1 Hz, CH₂CH₃), 3.40 (m, piperidine H), and 5.10 (s, NH₂).

-

IR : Stretching vibrations at 1725 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (N-H amine).

Industrial Scalability Considerations

化学反応の分析

Types of Reactions

4-Aminocarbethoxypiperidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols.

科学的研究の応用

4-Aminocarbethoxypiperidine is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of 4-Aminocarbethoxypiperidine involves its interaction with molecular targets such as potassium channels. By modulating the activity of these channels, it can influence various physiological processes, particularly in the nervous system.

類似化合物との比較

Comparison with Similar Piperidine Derivatives

Piperidine derivatives share a six-membered nitrogen-containing ring but differ in functional groups, influencing their reactivity, applications, and safety profiles. Below is a detailed comparison:

Structural and Functional Comparison

Physicochemical Properties

- Solubility: this compound: Limited aqueous solubility due to the hydrophobic carbethoxy group; soluble in polar organic solvents (e.g., DCM, THF). Piperidine-4-carboxamide: Moderate aqueous solubility (Log S = -1.2) due to hydrogen-bonding carboxamide group. 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid: Enhanced solubility in water at alkaline pH due to ionizable carboxylic acid.

- Stability: Carbamate derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) are sensitive to acidic/basic hydrolysis, requiring careful handling. Cbz-protected compounds (e.g., N-Cbz-4-piperidineacetic acid) are stable under standard conditions but cleavable via hydrogenolysis.

Research Findings and Industrial Relevance

- Drug Discovery : Piperidine-4-carboxamide derivatives are prioritized in drug libraries for their balanced lipophilicity and hydrogen-bonding capacity.

- Green Chemistry : Recent efforts optimize piperidine synthesis (e.g., using NaOH/Na₂CO₃ in ) to reduce waste and improve yields.

- Regulatory Status: Compounds like 4-Anilino-1-Boc-piperidine are monitored in forensic chemistry due to their role in illicit opioid production.

生物活性

4-Aminocarbethoxypiperidine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing from various studies and findings.

Overview of this compound

This compound is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. The structural modifications in this compound enhance its biological properties, particularly in antifungal and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reductive amination of 4-piperidone derivatives with appropriate amines. A notable study synthesized over 30 derivatives, focusing on modifying the substituents at the nitrogen atoms to optimize biological activity .

Antifungal Activity

Research indicates that certain derivatives of this compound exhibit significant antifungal properties. A study evaluated the antifungal activity against various strains, including Candida spp. and Aspergillus spp., using microbroth dilution assays. Among the synthesized compounds, two showed promising in vitro activity:

- Compound 2b : IC50 = 17 µM against HL-60 cells.

- Compound 3b : IC50 = 5 µM against HL-60 cells.

The compounds demonstrated inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Anticancer Activity

Another significant aspect of this compound is its potential as an anticancer agent. In vivo studies have shown that modifications to the piperidine structure can lead to compounds that effectively inhibit tumor growth in xenograft models. For instance, derivatives have been identified that inhibit PKB (Protein Kinase B), which plays a critical role in cancer cell survival and proliferation .

Case Studies

- Antifungal Efficacy : A study conducted on a library of over 30 piperidine derivatives found that those with long alkyl chains at the nitrogen atom exhibited enhanced antifungal activity. Compounds with N-dodecyl residues were particularly effective against Candida and Aspergillus species, suggesting that structural optimization can significantly influence biological outcomes .

- Antitumor Activity : In another investigation, a series of piperidine derivatives were tested for their ability to inhibit PKB activity. One compound demonstrated a selectivity ratio of 28-fold for PKB over PKA, indicating potential for targeted cancer therapies .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound derivatives:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 2b | Antifungal | 17 | HL-60 Cells |

| 3b | Antifungal | 5 | HL-60 Cells |

| CCT128930 | Antitumor | Varies | PKB Inhibition |

Q & A

Q. What experimental frameworks evaluate the neuropharmacological effects of this compound derivatives?

- Methodological Answer :

- In Vitro : Patch-clamp electrophysiology to measure ion channel modulation.

- In Vivo : Behavioral assays (e.g., forced swim test for antidepressants) in rodents. Pair with microdialysis to monitor neurotransmitter levels (e.g., serotonin, dopamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。